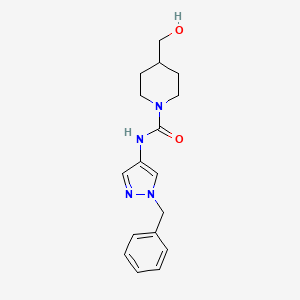
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a selective modulator of PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. GW501516 has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer research.
作用機序
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide exerts its effects by binding to and activating PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. These effects lead to increased energy production and improved metabolic function. N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in metabolic disorders and cancer.
実験室実験の利点と制限
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has several advantages for lab experiments, including its selectivity for PPARδ and its ability to improve metabolic function. However, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, including its potential applications in sports performance enhancement, metabolic disorders, and cancer research. Additionally, further research is needed to better understand the potential risks and benefits of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, as well as its mechanisms of action and potential interactions with other drugs and supplements.
合成法
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylpropan-2-ol to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with 2-bromo-4-(trifluoromethyl)phenyl isocyanate to form the urea derivative, which is then cyclized to form N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide.
科学的研究の応用
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been extensively studied in various scientific fields, including sports science, metabolic disorders, and cancer research. In sports science, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to enhance endurance and improve performance in animal models. In metabolic disorders, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to improve lipid metabolism and insulin sensitivity in animal models of obesity and type 2 diabetes. In cancer research, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-15(8-12-4-2-1-3-5-12)11-18-17(22)13-6-7-16-14(9-13)10-19-20-16/h1-7,9-10,15,21H,8,11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXGZFULNRNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)NN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide](/img/structure/B6640462.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6640467.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)
![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)